1H,1H,2H,2H-Perfluoropentyltrimethoxysilane

Overview

Description

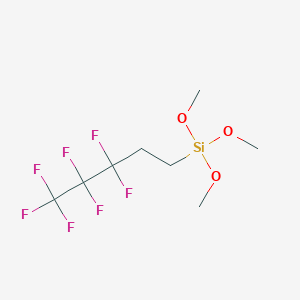

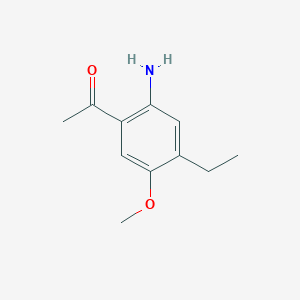

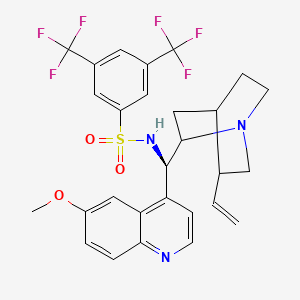

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is a chemical compound with the molecular formula C8H13F7O3Si . It is used in various applications due to its unique properties .

Molecular Structure Analysis

The molecular structure of this compound consists of a perfluorinated pentyl chain attached to a trimethoxysilane group . This structure gives the compound its unique physical and chemical properties .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 318.26 g/mol . The compound is characterized by its unique physical and chemical properties, which are influenced by its perfluorinated pentyl chain and trimethoxysilane group .

Scientific Research Applications

Superhydrophobic Surface Creation

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane (PFDTS) has been applied in the development of superhydrophobic surfaces. A study by Raza et al. (2010) highlighted the self-assembled formation of nanosized PFDTS features on multilayered silica sphere arrays, leading to superhydrophobic behavior due to the induced multiscaled roughness and the lowered surface energy by PFDTS. The presence of water during PFDTS deposition played a crucial role in the formation of these superhydrophobic surfaces (Raza et al., 2010).

Chemical Synthesis and Catalysis

In chemical synthesis, organo-silicon compounds, including those related to perfluoropentyltrimethoxysilane, are used in various reactions. For instance, Simonneau and Oestreich (2015) explored the use of stable and easy-to-handle surrogates for SiH4 chemistry, providing safer alternatives for synthetic applications in academic laboratories due to the challenging nature of SiH4. Their work discusses the catalytic release of Si–H bonds and their subsequent use in hydrosilylation of C–C multiple bonds, showcasing the utility of organo-silicon chemistry in the synthesis of hydrosilanes (Simonneau & Oestreich, 2015).

Nanotechnology and Material Science

Perfluoropentyltrimethoxysilane derivatives have also been investigated for their potential in nanotechnology and materials science. Wang et al. (2009) detailed the preparation of polyfluorene-based copolymers, which self-assemble into core-shell micelles with potential applications in bioanalysis, biomedical fields, and light-emitting devices. This study exemplifies the versatility of perfluoropentyltrimethoxysilane derivatives in creating functional materials for advanced technological applications (Wang et al., 2009).

Tribology

The tribological properties of self-assembled monolayers (SAMs) of perfluoropentyltrimethoxysilane derivatives have been explored for micro-machining applications. Sung et al. (2003) investigated the mechanical scribing conditions on SAM-coated surfaces for pattern formation through chemical etching, highlighting the importance of these compounds in developing nano-patterns for various metals and silicon surfaces, which is crucial for the advancement of nano-fabrication techniques (Sung et al., 2003).

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane, also known as heptafluoropentyl trimethoxysilane, is a fluorinated organosilicon compound . Its primary targets are the surfaces of various materials, including metals, glass, and polymers . The compound is used to modify these surfaces, enhancing their properties such as water resistance, oil resistance, and corrosion resistance .

Mode of Action

The compound interacts with its targets by forming a special fluorocarbon functional thin film on the material surface . This film is created through a chemical reaction between the this compound and the surface of the material . The resulting changes include lower surface tension and improved chemical resistance .

Biochemical Pathways

Instead, its primary function is to modify the physical and chemical properties of material surfaces .

Pharmacokinetics

It’s important to note that the compound is volatile and has a strong, irritating odor .

Result of Action

The result of the action of this compound is the formation of a special fluorocarbon functional thin film on the surface of the material . This film enhances the material’s weather resistance and surface wetting properties . It makes the material water-resistant, oil-resistant, and corrosion-resistant .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity . The compound should be stored away from fire sources and high-temperature environments to prevent fire and explosion . During handling and storage, appropriate safety measures should be taken, and relevant regulations and operating norms should be followed .

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H-Perfluoropentyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic interactions and covalent bonding. The compound’s fluorinated tail contributes to its low surface energy, making it an effective agent in modifying surface properties of biomolecules. For instance, it can interact with hydrophobic pockets of enzymes, potentially altering their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes due to its hydrophobic nature, affecting intracellular processes. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through covalent bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, it can inhibit or activate enzymes involved in lipid metabolism, leading to changes in lipid levels within cells. These interactions highlight the compound’s potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its hydrophobic nature allows it to easily penetrate cell membranes and distribute within various cellular compartments. This distribution is crucial for its biological activity and potential effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and affect cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F7O3Si/c1-16-19(17-2,18-3)5-4-6(9,10)7(11,12)8(13,14)15/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUOAIYCRNJMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2CH2Si(OCH3)3, C8H13F7O3Si | |

| Record name | Silane, (3,3,4,4,5,5,5-heptafluoropentyl)trimethoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681090 | |

| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109134-39-6 | |

| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)